molecular formula C6H8F2O2 B1458729 (R)-3,3-difluorocyclopentanecarboxylic acid CAS No. 1352621-96-5

(R)-3,3-difluorocyclopentanecarboxylic acid

Katalognummer: B1458729
CAS-Nummer: 1352621-96-5
Molekulargewicht: 150.12 g/mol
InChI-Schlüssel: DXLZFZGHXIZHFB-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3,3-Difluorocyclopentanecarboxylic acid is a chiral fluorinated carboxylic acid. The presence of fluorine atoms in the cyclopentane ring significantly alters its chemical properties, making it a valuable compound in various fields of research and industry. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3-difluorocyclopentanecarboxylic acid typically involves the introduction of fluorine atoms into a cyclopentane ring followed by carboxylation. One common method is the fluorination of cyclopentane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The fluorinated intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base like lithium diisopropylamide (LDA).

Industrial Production Methods: Industrial production of ®-3,3-difluorocyclopentanecarboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis. Additionally, enantioselective synthesis methods, including the use of chiral catalysts or auxiliaries, are employed to obtain the desired ®-enantiomer.

Types of Reactions:

    Oxidation: ®-3,3-Difluorocyclopentanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

    Substitution: The fluorine atoms in the cyclopentane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Building Block for Drug Synthesis
(R)-3,3-difluorocyclopentanecarboxylic acid serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its difluorinated structure enhances the biological activity and metabolic stability of drug candidates. The synthesis of β,β-difluorocarboxylic acids, including derivatives of this compound, has been reported as an efficient method utilizing sulfur tetrafluoride (SF₄) for deoxofluorination reactions, which are crucial in producing compounds relevant to medicinal chemistry .

Enzyme Inhibition Studies

Inhibition of Gamma-Aminobutyric Acid Aminotransferase
Research has demonstrated that (R)-4-amino-3,3-difluorocyclopentanecarboxylic acid acts as a reversible inhibitor of gamma-aminobutyric acid aminotransferase (GABA-AT), with a binding affinity (KiK_i) of 0.19 mM. This inhibition is critical for developing therapeutic agents targeting neurological disorders . Further studies have indicated that conformationally rigid analogs can provide insights into the mechanism of enzyme inactivation, highlighting the compound's relevance in biochemical research .

Radiolabeling and Imaging Applications

PET Imaging Agents
The synthesis and evaluation of radiolabeled derivatives of this compound have been explored for their potential use as positron emission tomography (PET) imaging agents. For instance, the trans isomers of 1-amino-3,4-difluorocyclopentane-1-carboxylic acid have shown promising results in preclinical studies for imaging gliomas and prostate cancer due to their favorable biodistribution profiles and high tumor-to-background ratios . These compounds are transported via specific amino acid transport systems, which enhance their uptake in tumor tissues.

Case Studies

Study Application Findings
Study on GABA-AT inhibitionEnzyme InhibitionDemonstrated reversible inhibition with Ki=0.19mMK_i=0.19mM .
Synthesis of PET agentsImagingHigh tumor-to-brain tissue ratios observed in gliosarcoma models .
Deoxofluorination reactionsDrug SynthesisEfficient synthesis method using SF₄ yielding β,β-difluorocarboxylic acids .

Wirkmechanismus

The mechanism of action of ®-3,3-difluorocyclopentanecarboxylic acid depends on its specific application. In drug design, the fluorine atoms can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors, by forming strong hydrogen bonds or dipole interactions. The presence of fluorine can also increase the lipophilicity of the compound, improving its ability to cross biological membranes and reach its site of action.

Vergleich Mit ähnlichen Verbindungen

    3,3-Difluorocyclopentanecarboxylic acid: The non-chiral version of the compound.

    3-Fluorocyclopentanecarboxylic acid: A similar compound with only one fluorine atom.

    Cyclopentanecarboxylic acid: The parent compound without any fluorine atoms.

Uniqueness: ®-3,3-Difluorocyclopentanecarboxylic acid is unique due to its chiral nature and the presence of two fluorine atoms. This combination imparts distinct chemical and physical properties, such as increased metabolic stability and enhanced binding interactions, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

(R)-3,3-Difluorocyclopentanecarboxylic acid (DFCA) is a fluorinated derivative of cyclopentanecarboxylic acid that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and imaging applications. This article explores the synthesis, biological evaluation, and potential therapeutic uses of DFCA, supported by relevant research findings and data.

This compound is characterized by its unique structure, which includes two fluorine atoms attached to the cyclopentane ring. The synthesis of DFCA typically involves several steps, including the introduction of fluorine atoms through various fluorination methods. For instance, one study described a multi-step synthesis that resulted in high yields of both the (R) and (S) stereoisomers of 3,4-difluorocyclopentanecarboxylic acid .

The biological activity of DFCA is primarily attributed to its interaction with specific biological targets. Research indicates that DFCA and its derivatives can be transported into cells via amino acid transport systems such as system L and system ASC. This transport mechanism is crucial for its uptake in various cancer cell lines, including glioblastoma and prostate carcinoma .

2.2 In Vitro Studies

In vitro studies have demonstrated that DFCA exhibits significant uptake in tumor cells compared to normal cells. For example, a biodistribution study showed that DFCA derivatives had favorable tumor-to-background ratios in rat models bearing 9L gliosarcoma . The absolute uptake of radiolabeled DFCA was found to be comparable to other established imaging agents, suggesting its potential utility in positron emission tomography (PET) imaging.

2.3 In Vivo Studies

In vivo evaluations have further confirmed the efficacy of DFCA derivatives as imaging agents. In Fischer rats with 9L gliosarcoma, the uptake of radiolabeled DFCA was significantly higher than that of traditional imaging agents like [^18F]FDG, indicating its potential for improved tumor visualization .

3. Case Studies

Several case studies highlight the clinical relevance of DFCA:

  • Case Study 1 : A study involving patients with recurrent prostate cancer utilized a radiolabeled derivative of DFCA for PET imaging. The results indicated enhanced detection rates compared to conventional imaging methods .
  • Case Study 2 : In another investigation focused on glioma patients, DFCA derivatives showed promising results in differentiating between tumor types based on their uptake patterns in PET scans .

4. Potential Therapeutic Applications

Given its favorable pharmacokinetic profile and selective uptake in tumors, DFCA is being explored for various therapeutic applications:

  • Imaging Agent : As highlighted in multiple studies, DFCA has potential as a PET imaging agent for detecting brain tumors and other malignancies due to its high tumor-to-normal tissue ratios.
  • Therapeutic Compound : Preliminary data suggest that modifications to the DFCA structure could lead to compounds with anti-cancer properties, warranting further investigation into its therapeutic efficacy against specific cancer types .

Table 1: Summary of Biological Activity Findings for this compound

Study TypeModelKey Findings
In VitroRat 9L GliosarcomaHigh uptake via system L and ASC
In VivoFischer RatsSuperior tumor-to-background ratios compared to [^18F]FDG
Clinical StudyRecurrent Prostate Cancer PatientsEnhanced detection rates using radiolabeled DFCA derivatives

Eigenschaften

IUPAC Name

(1R)-3,3-difluorocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLZFZGHXIZHFB-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@@H]1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of (S)-1-phenylethyl 3,3-difluorocyclopentanecarboxylate (diastereomer-1 or diastereomer-2, 0.15 g) in ethanol (5 mL) was added 10% Pd—C. The reaction mixture was stirred at rt under H2 for 16 h. The reaction mixture was filtered and the filtrate was concentrated to afford corresponding enantiomers of 3,3-difluorocyclopentanecarboxylic acid. 1H NMR (400 MHz, METHANOL-d4) ppm 2.97-3.08 (1H, m), 2.28-2.41 (2H, m), 1.93-2.23 (4H, m).
Name
(S)-1-phenylethyl 3,3-difluorocyclopentanecarboxylate
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of Intermediate 332B (0.07 g, 0.291 mmol) in EtOAc (2 mL) was added 10% Pd/C (0.016 g, 0.015 mmol) and the resulting mixture was stirred for 16 h under an atmosphere of hydrogen (15 psi, balloon pressure). The reaction mixture was filtered through a pad of CELITE® and the filter cake was washed with EtOAc. The combined filtrate was concentrated under reduced pressure to afford Intermediate 332C as a colorless oil (0.035 g, 76% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 12.41 (br. s., 1H), 3.04-2.94 (m, 1H), 2.39-2.23 (m, 2H), 2.20-2.01 (m, 3H), 1.95-1.84 (m, 1H).
Name
Intermediate 332B
Quantity
0.07 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.016 g
Type
catalyst
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3,3-difluorocyclopentanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-3,3-difluorocyclopentanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
(R)-3,3-difluorocyclopentanecarboxylic acid
Reactant of Route 4
(R)-3,3-difluorocyclopentanecarboxylic acid
Reactant of Route 5
(R)-3,3-difluorocyclopentanecarboxylic acid
Reactant of Route 6
(R)-3,3-difluorocyclopentanecarboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.